Bis-Mal-PEG5

Description

Properties

Molecular Formula |

C26H38N4O11 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32) |

InChI Key |

WZWKCNBSIHNWJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Maleimide-PEG5: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

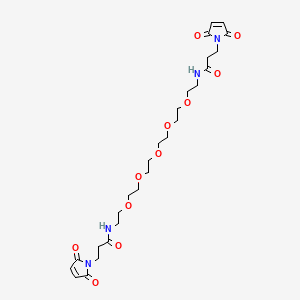

Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation and drug development. Its structure, featuring two maleimide (B117702) groups connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two thiol-containing molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research setting.

Chemical Structure and Properties

This compound is a well-defined, monodisperse compound, which ensures reproducibility in conjugation experiments. The maleimide groups at each end of the molecule exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The PEG linker imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate.[1]

Chemical Structure

Systematic Name: 1,17-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaheptadecane

Molecular Formula: C₂₆H₃₈N₄O₁₁

Molecular Weight: 582.60 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, specific quantitative values for solubility and stability can be batch-dependent and influenced by experimental conditions.

| Property | Value | References |

| Appearance | White to off-white solid or semi-solid | [2] |

| Purity | Typically >95% | [3] |

| Solubility | >10 mg/mL in Water, Chloroform, DMSO | [2] |

| Storage Conditions | Store at -20°C, desiccated. Sensitive to moisture and temperature. | [2] |

| Stability | Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5. Stable for at least 6 months at -20°C. | [4][5] |

Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile crosslinker for a variety of bioconjugation applications. Its ability to covalently link two thiol-containing molecules is leveraged in protein-protein conjugation, the development of PROTACs, and the synthesis of ADCs.

Protein-Protein Crosslinking

This compound can be used to create stable conjugates of two different proteins or peptides that each possess a free thiol group. This is particularly useful for studying protein-protein interactions, creating bispecific antibodies or fusion proteins, and immobilizing proteins onto surfaces.[6][7]

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The this compound linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, both of which can be engineered to contain a thiol group for conjugation.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be utilized in the synthesis of ADCs. ADCs consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells. By reducing the interchain disulfide bonds of an antibody, free thiol groups can be generated for conjugation with a thiol-reactive linker like this compound, which is also attached to a cytotoxic payload.[9][]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: General Protein-Protein Conjugation using this compound

This protocol outlines a two-step procedure for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine residue.

Materials:

-

Protein A (with at least one free thiol)

-

Protein B (with at least one free thiol)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system

Procedure:

-

Preparation of Proteins:

-

Dissolve Protein A and Protein B in separate tubes containing degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP to each protein solution and incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP by dialysis or using a desalting column equilibrated with Conjugation Buffer.

-

-

Reaction of Protein A with this compound:

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the this compound stock solution to the prepared Protein A solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of Protein A-Mal-PEG5-Mal Intermediate:

-

Remove excess, unreacted this compound from the reaction mixture using a desalting column or SEC. The activated Protein A will elute in the void volume or earlier fractions.

-

-

Conjugation with Protein B:

-

Immediately add the purified Protein A-Mal-PEG5-Mal intermediate to the prepared Protein B solution. Aim for a 1:1 molar ratio of Protein A to Protein B.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

-

Purification of the Protein A-PEG5-Protein B Conjugate:

-

Purify the final conjugate from unreacted proteins and quenching reagent using SEC. The higher molecular weight conjugate will elute earlier than the individual proteins.[11]

-

Protocol 2: Synthesis of a PROTAC using a this compound Linker

This protocol describes a general method for synthesizing a PROTAC by conjugating a thiol-containing target protein ligand and a thiol-containing E3 ligase ligand with this compound.

Materials:

-

Thiol-containing target protein ligand

-

Thiol-containing E3 ligase ligand

-

This compound

-

Reaction Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or a similar aprotic solvent

-

Base (optional): Diisopropylethylamine (DIPEA)

-

Purification system: Preparative High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Reaction of Target Protein Ligand with this compound:

-

Dissolve the thiol-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the reaction solvent.

-

If the reaction is slow, a small amount of a non-nucleophilic base like DIPEA (0.1-0.2 equivalents) can be added.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

-

Addition of E3 Ligase Ligand:

-

Once the formation of the mono-conjugated intermediate is confirmed, add the thiol-containing E3 ligase ligand (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature overnight. Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.

-

-

Purification of the PROTAC:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the pure PROTAC molecule.[12]

-

Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Ligation

This protocol outlines the conjugation of a cytotoxic drug to an antibody using a maleimide-containing linker, a strategy adaptable for this compound if the drug is first functionalized with a thiol group and the other maleimide end is capped. A more direct approach involves a heterobifunctional Maleimide-PEG-NHS ester linker, but this protocol focuses on the thiol-maleimide chemistry relevant to this compound.

Materials:

-

Monoclonal antibody (e.g., IgG1)

-

Reducing agent: Dithiothreitol (DTT) or TCEP

-

Thiol-reactive drug-linker construct (e.g., a drug functionalized with a maleimide group)

-

Reduction Buffer: Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA

-

Purification system: Hydrophobic Interaction Chromatography (HIC) or SEC[13][14][15][16][17]

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in Reduction Buffer at a concentration of approximately 10 mg/mL.

-

Add a calculated amount of DTT (typically 5-10 fold molar excess over antibody) to achieve the desired degree of reduction (number of free thiols per antibody).

-

Incubate at 37°C for 30 minutes.

-

Remove excess DTT by buffer exchange into Conjugation Buffer using a desalting column.[9]

-

-

Conjugation:

-

Adjust the reduced antibody concentration to 2.5 mg/mL with cold Conjugation Buffer.

-

Prepare the thiol-reactive drug-linker in a suitable solvent (e.g., DMSO/acetonitrile).

-

Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing (typically a 5-10 fold molar excess of drug-linker over available thiol groups).

-

Incubate on ice for 1 hour.[9]

-

-

Purification of the ADC:

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

PROTAC Mechanism of Action

References

- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]

- 2. nanocs.net [nanocs.net]

- 3. medkoo.com [medkoo.com]

- 4. nanocs.net [nanocs.net]

- 5. researchgate.net [researchgate.net]

- 6. fgsc.net [fgsc.net]

- 7. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 11. goldbio.com [goldbio.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bis-Maleimide-PEG5 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical application of Bis-Maleimide-PEG5, a homobifunctional crosslinker widely utilized in bioconjugation. This document details the underlying chemistry, reaction kinetics, stability considerations, and experimental protocols relevant to its use in creating precisely defined bioconjugates for therapeutic and research purposes.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The functionality of Bis-Maleimide-PEG5 is predicated on the highly efficient and selective reaction between its terminal maleimide (B117702) groups and free sulfhydryl (thiol) groups. This reaction, a Michael addition, is a cornerstone of bioconjugation for its reliability and mild reaction conditions.[1]

The core reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond.[] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This process is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.[][4] However, at pH values above 7.5, the reactivity of maleimides towards primary amines increases, which can lead to undesired side products.[3]

The homobifunctional nature of Bis-Maleimide-PEG5, possessing two maleimide groups, allows it to act as a crosslinker, covalently connecting two thiol-containing molecules. This can be used to link two proteins, a protein to a peptide, or to cyclize a peptide or protein by reacting with two cysteine residues within the same molecule.

The Role of the PEG5 Linker

The pentaethylene glycol (PEG5) spacer is a critical component that imparts several advantageous properties to the crosslinker and the final bioconjugate:

-

Increased Hydrophilicity: The PEG5 linker significantly enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. This can help prevent aggregation.

-

Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-known for its low toxicity and immunogenicity. Its inclusion in the linker can help to reduce the potential for an adverse immune response to the conjugate.

-

Flexibility and Defined Spacer Length: The PEG5 chain provides a flexible spacer of a defined length, which allows for precise control over the distance between the two conjugated molecules. This can be crucial for maintaining the biological activity of the conjugated proteins or for optimizing the geometry of the final construct.

Quantitative Data on Reaction Parameters and Stability

The efficiency and stability of the bioconjugation are influenced by several factors. The following tables summarize key quantitative data.

| Parameter | Condition | Result | Reference(s) |

| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction; highly selective for thiols. | [3][4] |

| > 7.5 | Increased reactivity with primary amines (e.g., lysine). | [3] | |

| Reaction Time | 30 minutes | Reaction with small peptides can reach over 80% efficiency. | [5] |

| 1-2 hours | Typical incubation time for protein conjugations. | [3] | |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | Optimal ratios for high conjugation efficiency with peptides and nanobodies. | [5] |

Table 1: Key Parameters for Thiol-Maleimide Conjugation.

The stability of the resulting thiosuccinimide linkage is a critical consideration, particularly for therapeutic applications. The primary mechanism of degradation is a retro-Michael reaction, which is essentially the reverse of the conjugation reaction.[6] This can lead to the premature release of the conjugated molecules.

| Linkage | Condition | Half-life/Stability | Reference(s) |

| Thiosuccinimide | In plasma | Can have significant payload shedding (50-75%) within 7-14 days. | [6][7] |

| Hydrolyzed Thiosuccinimide | Post-conjugation hydrolysis | Ring-opened structure is resistant to retro-Michael reaction, leading to a more stable conjugate. | [8] |

| Maleamic Methyl Ester-based | In albumin solution (25 mg/mL) at 37°C | ~3.8% payload shedding after 14 days. | [6] |

Table 2: Stability of Thiol-Maleimide and Related Linkages.

Experimental Protocols

The following protocols provide a general framework for using Bis-Maleimide-PEG5 for bioconjugation. Optimization will be required for specific applications.

Preparation of Thiol-Containing Proteins

For proteins that do not have accessible free cysteine residues, reduction of existing disulfide bonds is necessary.

Materials:

-

Protein solution (e.g., antibody at 5-10 mg/mL)

-

Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 1 mM EDTA)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Desalting column

Procedure:

-

Prepare the protein in the Reduction Buffer.

-

Add the reducing agent to the protein solution. A 10-20 fold molar excess of TCEP per antibody is a common starting point.[9]

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C.[10]

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).

Protein-Protein Crosslinking using Bis-Maleimide-PEG5

Materials:

-

Two different thiol-containing protein solutions (Protein A and Protein B)

-

Bis-Maleimide-PEG5

-

Conjugation Buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)

-

Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

-

Prepare a stock solution of Bis-Maleimide-PEG5 in an organic solvent like DMSO.

-

In a stepwise conjugation, first react Protein A with a sub-stoichiometric amount of Bis-Maleimide-PEG5 (e.g., 0.5 equivalents) to favor the formation of a singly-reacted intermediate (Protein A-Mal-PEG5-Mal).

-

Incubate for 1-2 hours at room temperature.

-

Purify the Protein A-Mal-PEG5-Mal intermediate from unreacted Bis-Maleimide-PEG5 and Protein A, for example, by SEC.

-

Add the purified intermediate to Protein B.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.

-

Purify the final cross-linked product (Protein A-PEG5-Protein B) from unreacted components and homodimers using an appropriate chromatography method like SEC or IEX.

Stability Enhancement and Considerations

To mitigate the instability of the thiosuccinimide linkage due to the retro-Michael reaction, the succinimide (B58015) ring can be hydrolyzed to form a stable, ring-opened maleamic acid thioether.[11] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.[12] However, care must be taken as higher pH can also promote side reactions or protein denaturation.

Conclusion

Bis-Maleimide-PEG5 is a versatile and powerful tool for bioconjugation, enabling the creation of well-defined cross-linked molecules for a wide range of applications in research and drug development. A thorough understanding of the underlying thiol-maleimide chemistry, the influence of reaction conditions, and the stability of the resulting linkage is paramount for the successful design and synthesis of robust and effective bioconjugates. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable crosslinking reagent.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. researchgate.net [researchgate.net]

The Role of Bis-Mal-PEG5 in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking reagent that has become an invaluable tool in the field of biochemistry and drug development. Its structure, featuring two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) chain, allows for the covalent and specific linkage of molecules containing thiol (sulfhydryl) groups. The maleimide moieties react with thiols via a Michael addition reaction, forming a stable thioether bond.[1] This specificity, combined with the beneficial properties of the PEG linker, makes this compound a versatile reagent for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the formation of hydrogels for tissue engineering and drug delivery.[2][3][4]

The PEG5 spacer is hydrophilic and flexible, which can enhance the solubility and stability of the resulting bioconjugate, minimize steric hindrance, and potentially reduce the immunogenicity of the conjugated molecules.[1] This technical guide provides an in-depth overview of the core applications of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its effective utilization.

Core Properties and Reactivity

The utility of this compound is rooted in the specific and efficient reaction between its terminal maleimide groups and thiols, typically found in the cysteine residues of proteins and peptides.

Thiol-Maleimide Conjugation

The reaction proceeds optimally at a near-neutral pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable thioether linkage. While the reaction is highly specific for thiols within this pH range, at pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues.[1]

The stability of the resulting thioether bond is a critical consideration. The succinimide (B58015) ring formed upon conjugation can undergo hydrolysis, leading to a ring-opened structure that is more stable and resistant to a retro-Michael reaction, which would otherwise lead to cleavage of the conjugate.[5][6]

Table 1: General Properties and Reactivity of Bis-Maleimide-PEG Linkers

| Property | Value/Characteristic | Reference(s) |

| Reactive Groups | Maleimide (x2) | [1] |

| Target Functional Group | Thiol (Sulfhydryl) | [1] |

| Optimal Reaction pH | 6.5 - 7.5 | [1] |

| Bond Formed | Thioether | [1] |

| Bond Stability | Generally stable; succinimide ring can undergo hydrolysis to a more stable form. | [5][6] |

| Spacer | 5-unit Polyethylene Glycol (PEG5) | [2] |

| Solubility | Soluble in water and many organic solvents. | [7] |

Key Applications in Biochemistry

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[8] this compound can be used as a linker to conjugate a thiol-containing drug to an antibody. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide groups of the linker-drug construct.[9] The PEG linker in this context can improve the solubility of the ADC, particularly when hydrophobic drugs are used, and can influence the drug-to-antibody ratio (DAR).[10]

Caption: Workflow for ADC synthesis using a this compound linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound can serve as this linker, connecting two thiol-containing ligands. The length and flexibility of the PEG5 linker are crucial for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[11]

Caption: PROTAC-mediated protein degradation pathway.

Hydrogel Formation

This compound can be used to form hydrogels by crosslinking with thiol-containing polymers or peptides.[4] These hydrogels have applications in tissue engineering, controlled drug release, and 3D cell culture. The mechanical properties of the hydrogel, such as stiffness, can be tuned by varying the concentration of the PEG-maleimide and the thiol crosslinker.[3][12] The biocompatibility of PEG makes these hydrogels particularly suitable for biomedical applications.

Table 2: Factors Influencing the Mechanical Properties of Maleimide-PEG Hydrogels

| Factor | Effect on Hydrogel Properties | Reference(s) |

| Polymer Concentration | Increasing concentration generally increases stiffness (storage modulus). | [3][12] |

| Crosslinker Ratio | The ratio of maleimide to thiol groups affects the crosslinking density and thus the mechanical properties. | [3] |

| PEG Chain Length | Longer PEG chains between crosslinks can lead to a lower crosslinking density, resulting in higher swelling and lower stiffness. | [13] |

| pH of Formation | Affects the rate of the thiol-maleimide reaction and can influence the final network structure. | [4] |

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound

Materials:

-

Protein A with at least one free thiol group

-

Protein B with at least one free thiol group

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-2 mM EDTA

-

Quenching Solution: 1 M L-cysteine or N-acetylcysteine

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free thiols, pre-incubate with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

-

Crosslinker Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the mixed protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the crosslinked protein conjugate from unreacted proteins and excess crosslinker using an SEC column equilibrated with a suitable buffer.

-

Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species and by mass spectrometry to confirm the identity of the crosslinked product.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) with a Thiol-Containing Drug

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

This compound

-

Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: PBS, pH 7.2

-

Organic co-solvent (e.g., DMSO)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Antibody Reduction: Incubate the mAb (e.g., at 10 mg/mL) with a 10-fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using a desalting column.

-

Drug-Linker Preparation: In a separate reaction, conjugate the thiol-containing drug to one of the maleimide groups of this compound. This may require specific reaction conditions depending on the drug's properties. Purify the drug-linker intermediate.

-

Conjugation: Immediately add a 10- to 20-fold molar excess of the purified drug-linker intermediate (dissolved in a minimal amount of organic co-solvent) to the reduced antibody solution.

-

Incubation: Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

-

Purification: Purify the resulting ADC from unreacted drug-linker and unconjugated antibody using SEC or HIC.

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.[14]

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Conclusion

This compound is a powerful and versatile tool for biochemists and drug development professionals. Its ability to specifically and efficiently crosslink thiol-containing molecules, combined with the advantageous properties of the PEG5 spacer, has led to its widespread use in the development of advanced therapeutics like ADCs and PROTACs, as well as in the creation of functional biomaterials such as hydrogels. A thorough understanding of its reaction chemistry, optimization of conjugation protocols, and comprehensive characterization of the resulting conjugates are essential for its successful application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. benchchem.com [benchchem.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-Maleimide-PEG5 Linkers for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used to enhance solubility and provide flexibility. This guide focuses on the Bis-Maleimide-PEG5 (Bis-Mal-PEG5) linker, a thiol-reactive linker with significant potential in the synthesis of covalent and other specialized PROTACs.

Core Principles of the this compound Linker in PROTACs

The this compound linker is characterized by a central polyethylene glycol chain of five ethylene (B1197577) glycol units, flanked by two maleimide (B117702) groups. This structure imparts several key properties:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.

-

Flexibility and Length: The PEG5 chain provides a specific length and flexibility that can be crucial for the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Thiol-Reactivity: The maleimide groups are highly reactive towards thiol groups (sulfhydryl groups) found in cysteine residues of proteins. This allows for the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand, or even directly to the proteins themselves if they possess accessible cysteine residues. This is particularly useful for the development of covalent PROTACs.

PROTAC Synthesis Utilizing a Bis-Maleimide-PEG Linker: A Representative Example

Due to the limited availability of specific published data for a PROTAC utilizing a this compound linker, we present a representative synthesis strategy for a covalent Bruton's Tyrosine Kinase (BTK) degrader, adapted to incorporate a bis-maleimide linker. This example is based on the principles of covalent PROTAC design and synthesis.

Conceptual Synthesis Workflow

The synthesis of a PROTAC using a this compound linker typically involves a modular approach. The general strategy is to first synthesize or obtain the target protein ligand and the E3 ligase ligand with appropriate functional groups that can react with the maleimide moieties of the linker. In the case of covalent PROTACs targeting a cysteine residue on the POI, one maleimide group of the linker will react with a thiol-containing warhead, while the other will be conjugated to the E3 ligase ligand.

Quantitative Data for a Representative Covalent BTK Degrader

| Parameter | Value | Cell Line | Reference |

| DC50 | 6.6 nM | MOLM-14 | [1] |

| Dmax | >90% | MOLM-14 | [1] |

| BTK IC50 | 1.9 nM | Biochemical Assay | [1] |

| CRBN Binding IC50 | 3 µM | NanoBRET Assay | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a Covalent PROTAC using a Bis-Maleimide-PEG Linker (Representative)

This protocol describes the conceptual steps for synthesizing a covalent PROTAC targeting a cysteine residue on the POI.

Materials:

-

POI ligand with a free thiol group (Warhead-SH)

-

E3 ligase ligand with a free thiol group (E3 Ligand-SH)

-

Bis-Maleimide-PEG5

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) for characterization

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the Warhead-SH (1.0 equivalent) and Bis-Maleimide-PEG5 (1.1 equivalents) in DMF.

-

First Conjugation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by LC-MS to confirm the formation of the intermediate (Warhead-Mal-PEG5-Mal).

-

Purification of Intermediate: Once the reaction is complete, purify the intermediate using preparative HPLC.

-

Second Conjugation: Dissolve the purified intermediate (1.0 equivalent) and the E3 Ligand-SH (1.2 equivalents) in a mixture of DMF and PBS (pH 7.4).

-

Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC product by LC-MS.

-

Final Purification: Purify the final PROTAC using preparative HPLC to obtain a highly pure product.

-

Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: NanoBRET Assay for Ternary Complex Formation

This protocol describes a live-cell assay to measure the formation of the ternary complex induced by a PROTAC.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc-tagged POI and HaloTag-tagged E3 ligase

-

Transfection reagent

-

HaloTag NanoBRET 618 Ligand

-

Nano-Glo Live Cell Reagent

-

PROTAC of interest

-

White, solid-bottom 96-well plates

-

Luminometer capable of dual-filtered luminescence measurement

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc-POI and HaloTag-E3 ligase plasmids.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Add serial dilutions of the PROTAC to the cells.

-

Reagent Addition: Add the HaloTag NanoBRET 618 Ligand and Nano-Glo Live Cell Substrate to the wells.

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathways in PROTAC-Mediated Degradation

PROTACs exert their effects by inducing the degradation of a target protein, which in turn modulates the signaling pathways in which the protein is involved. For a covalent BTK degrader, the primary signaling pathway affected is the B-cell receptor (BCR) signaling pathway.

By inducing the degradation of BTK, a covalent PROTAC effectively blocks the downstream signaling cascades that are crucial for B-cell proliferation and survival. This makes BTK-targeting PROTACs a promising therapeutic strategy for B-cell malignancies.

Conclusion

The Bis-Maleimide-PEG5 linker represents a valuable tool in the synthesis of PROTACs, particularly for the development of covalent degraders that can offer enhanced potency and selectivity. While specific, publicly available data for PROTACs utilizing this exact linker is currently limited, the principles of its application can be understood through representative examples of covalent PROTACs. The experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating thiol-reactive linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of functional groups like maleimides, will be paramount in developing the next generation of highly effective protein-degrading therapeutics.

References

The Pivotal Role of Bis-Maleimide-PEG5 in Engineering Homogeneous and Stable Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The sophisticated architecture of an ADC comprises a monoclonal antibody (mAb) for precise targeting, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's stability, pharmacokinetic profile, and overall therapeutic index. Among the advanced linker technologies, Bis-Maleimide-PEG5 has emerged as a key enabler for the development of next-generation ADCs with enhanced homogeneity and stability. This technical guide provides an in-depth exploration of the core functionalities, applications, and methodologies associated with Bis-Maleimide-PEG5 in the landscape of ADC development.

The defining feature of a Bis-Maleimide-PEG5 linker is its bifunctional nature, possessing two maleimide (B117702) groups at either end of a discrete polyethylene (B3416737) glycol (PEG) chain composed of five repeating units. This unique structure facilitates a specialized conjugation strategy known as disulfide re-bridging. In this approach, the interchain disulfide bonds of the antibody, which are crucial for its structural integrity, are first reduced to yield free sulfhydryl (thiol) groups. The bis-maleimide linker then reacts with two corresponding thiol groups, effectively re-bridging the disulfide bond while covalently attaching the linker-payload moiety. This method offers significant advantages over traditional conjugation techniques that often result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and potential disruption of the antibody's structure.[1]

The incorporation of a discrete PEG5 spacer further enhances the physicochemical properties of the resulting ADC. The PEG moiety imparts hydrophilicity, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic properties of the ADC.[2] The defined length of the PEG5 chain allows for precise control over the spatial separation between the antibody and the payload, which can be critical for optimal biological activity.

Core Principles and Mechanism of Action

The primary role of Bis-Maleimide-PEG5 in ADC development is to enable the site-specific conjugation of payloads to antibodies through the re-bridging of native disulfide bonds. This process leads to the formation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 when all four interchain disulfides of an IgG1 antibody are targeted.[3]

The mechanism involves a two-step process:

-

Reduction of Antibody Disulfide Bonds: The interchain disulfide bonds of the monoclonal antibody are selectively reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This process exposes pairs of free sulfhydryl groups.

-

Disulfide Re-bridging with Bis-Maleimide-PEG5: The Bis-Maleimide-PEG5 linker, pre-conjugated to the cytotoxic payload, is then introduced. Each bis-maleimide moiety reacts with a pair of sulfhydryl groups, forming stable thioether bonds and re-establishing a covalent bridge between the antibody chains.[4]

This re-bridging strategy maintains the overall structural integrity of the antibody, which is often compromised in traditional cysteine-based conjugation methods that leave disulfide bonds permanently broken.[1] The resulting ADC is more stable, both in terms of its structure and the linkage of the payload.[3]

Advantages of the Disulfide Re-bridging Approach

-

Homogeneity: Produces ADCs with a well-defined DAR, leading to a more consistent product with predictable properties.[5][6]

-

Stability: The re-bridged disulfide and the thioether bonds formed are more stable than the thiosuccinimide linkage in traditional maleimide conjugation, reducing premature drug release in circulation.[3][7]

-

Preservation of Antibody Structure: By re-establishing a covalent linkage, the native structure of the antibody is better preserved, which is crucial for maintaining its antigen-binding affinity and overall function.

-

Improved Pharmacokinetics: The hydrophilic PEG5 spacer can enhance solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[2]

Quantitative Data on Disulfide-Bridged ADCs

The use of bis-maleimide linkers for disulfide re-bridging has been shown to yield ADCs with consistent and predictable characteristics. While specific data for a PEG5 linker is not extensively published, the following tables summarize representative data for ADCs constructed using similar bis-maleimide and next-generation maleimide (NGM) re-bridging technologies, which are directly applicable to a Bis-Maleimide-PEG5 linker.

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ||

| Theoretical Maximum DAR (IgG1) | 4 | [3] |

| Achieved DAR (Trastuzumab-MMAE) | ~4 (78% conversion) | [3] |

| Achieved DAR (Trastuzumab-Doxorubicin) | Controllable (1, 2, 3, or 4) | [5] |

| Homogeneity | ||

| Unconjugated Antibody Remaining | <1% | [7] |

| Percentage of DAR 4 Species | High (major product) | [7] |

| Stability | ||

| Serum Stability | Stable in serum over 5 days | [7] |

Table 1: Summary of Quantitative Data for Disulfide-Bridged ADCs.

| ADC Construct | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |

| Trastuzumab-bisAlk-vc-MMAE | Antigen-selective cell killing | Potent and well-tolerated | [7] |

| FabTRA-bisAlk-vc-MMAE | Antigen-selective cell killing | Efficacious | [7] |

| Trastuzumab-NGM-Doxorubicin | Fully active by ELISA | Significant delay in tumor growth | [8] |

Table 2: Efficacy Data for Representative Disulfide-Bridged ADCs.

Experimental Protocols

The following section provides a detailed, generalized protocol for the preparation and characterization of an ADC using a Bis-Maleimide-PEG5 linker for disulfide re-bridging.

Protocol 1: Preparation of a Disulfide Re-bridged ADC

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bis-Maleimide-PEG5-Payload conjugate

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: N-acetylcysteine

-

Reaction buffer: Phosphate buffer with EDTA (e.g., 20 mM Sodium Phosphate, 5 mM EDTA, pH 7.4)

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.

-

-

Reduction of Disulfide Bonds:

-

Add a calculated molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Removal of Excess Reducing Agent:

-

Immediately after reduction, remove the excess reducing agent using a desalting column or by buffer exchange via TFF, equilibrating with the reaction buffer.

-

-

Conjugation Reaction:

-

To the reduced antibody solution, add the Bis-Maleimide-PEG5-Payload conjugate. A typical molar excess of the linker-payload is 1.5 to 2-fold per disulfide bond.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Incubate for an additional 20-30 minutes.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated payload, excess reagents, and aggregates using size-exclusion chromatography (SEC) or TFF.

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

-

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law.

2. Analysis of Homogeneity and Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the purified ADC sample. A single, sharp peak corresponding to the monomeric ADC indicates high purity.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under non-reducing and reducing conditions can be used to confirm the covalent attachment of the payload and the integrity of the antibody chains.

3. Assessment of Stability:

-

Plasma Stability Assay: The ADC is incubated in plasma (human or mouse) at 37°C for various time points. The amount of intact ADC and released payload is quantified over time, typically by ELISA or LC-MS, to determine the stability of the conjugate.

4. In Vitro Potency Assay:

-

The cytotoxic activity of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines. A standard cell viability assay (e.g., MTS or CellTiter-Glo) is used to determine the IC50 value of the ADC.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Experimental workflow for ADC synthesis via disulfide re-bridging.

Conclusion

The use of Bis-Maleimide-PEG5 linkers in antibody-drug conjugates represents a significant advancement in the field of targeted cancer therapy. The disulfide re-bridging strategy facilitated by these linkers enables the production of homogeneous and stable ADCs with a controlled drug-to-antibody ratio. This approach not only enhances the developability and manufacturing consistency of ADCs but also has the potential to improve their therapeutic window by ensuring a more predictable pharmacokinetic and safety profile. The inclusion of the PEG5 spacer further contributes to the favorable physicochemical properties of the conjugate. As the demand for more effective and safer cancer treatments continues to grow, the principles and methodologies outlined in this guide underscore the critical role of innovative linker technologies like Bis-Maleimide-PEG5 in the future of ADC development.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Crucial Role of Spacer Arm Length in Bioconjugation: A Technical Guide to Bis-Mal-PEG5

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise linkage of molecules is paramount to efficacy and stability. Homobifunctional crosslinkers, such as Bis-Maleimide-PEG5 (Bis-Mal-PEG5), are instrumental in this arena, particularly in the development of antibody-drug conjugates (ADCs) and the study of protein-protein interactions. This technical guide delves into the core of this compound, with a specific focus on its spacer arm length and the profound implications for experimental design and therapeutic outcomes.

Core Properties of this compound

This compound is a chemical crosslinker featuring two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) chain. The maleimide moieties provide high reactivity and specificity towards thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins and peptides. The PEG spacer imparts desirable physicochemical properties, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[1][2]

Quantitative Data Summary

The defining characteristic of a crosslinker is the distance it establishes between the conjugated molecules, a direct function of its spacer arm length. While direct manufacturer specifications for this compound can vary, a close estimation can be derived from structurally similar compounds. For instance, a discrete PEG3 (dPEG®3) linker is reported to have a spacer arm length of 30 Å. Extrapolating from this, the spacer arm length of this compound is estimated to be approximately 40-50 Å.

| Property | Value | Source/Method |

| Estimated Spacer Arm Length | ~ 40 - 50 Å | Extrapolation from Bis-MAL-dPEG®3 data[3] |

| Estimated Molecular Weight | ~ 550 - 600 g/mol | Based on related Bis(NHS)PEG5 structures[4][5] |

| Reactive Groups | Maleimide (x2) | Chemical Structure |

| Target Functionality | Thiols (Sulfhydryls) | Chemical Reactivity[6] |

Visualizing the Structure and Linkage

The structure of this compound is central to its function. The following diagram illustrates the chemical structure and highlights the extended spacer arm that dictates the spatial relationship between conjugated molecules.

References

An In-Depth Technical Guide to the Reactivity of Bis-Maleimide-PEG5 with Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Bis-Maleimide-PEG5 (Bis-Mal-PEG5) as a homobifunctional crosslinking agent. With a focus on its reactivity towards thiol groups, this document details the underlying chemistry, optimal reaction conditions, potential challenges, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their research and development endeavors, particularly in the fields of protein-protein interaction studies, antibody-drug conjugate (ADC) development, and hydrogel formation.

Core Principles of this compound Reactivity

This compound is a chemical crosslinker featuring two maleimide (B117702) groups at the termini of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The reactivity of this molecule is centered around the high specificity of the maleimide groups for thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides.

The fundamental reaction mechanism is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible linker of a defined length between the two conjugated molecules.

Reaction Kinetics and pH Dependence

The reaction between a maleimide and a thiol is highly efficient and proceeds rapidly under mild conditions. The rate of this reaction is significantly influenced by the pH of the reaction buffer. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5 .

-

Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic.

-

Above pH 7.5: The reaction becomes less specific. At higher pH, the deprotonated form of primary amines (e.g., the epsilon-amino group of lysine) can compete with thiols in reacting with the maleimide group. Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid derivative.

At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.

Quantitative Data Summary

The efficiency and kinetics of the this compound crosslinking reaction are dependent on several factors. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. pH 7.0 is often optimal. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, requiring longer incubation times. |

| Reaction Time | 30 minutes to 2 hours (at RT) | Can be extended to overnight at 4°C. Reaction progress should be monitored. |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. For smaller molecules like peptides, a lower excess (e.g., 2:1) may be sufficient, while for larger proteins or nanoparticles, a higher excess (e.g., 5:1 to 20:1) might be necessary to overcome steric hindrance.[1] |

Table 2: Stability and Side Reactions of Maleimide Conjugates

| Issue | Description | Mitigation Strategies |

| Maleimide Hydrolysis | The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it unreactive to thiols. | Prepare aqueous solutions of this compound immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF. |

| Retro-Michael Reaction (Thiol Exchange) | The formed thioether bond can be reversible in the presence of other thiols (e.g., glutathione (B108866) in vivo), leading to payload migration in ADCs. | After conjugation, the thiosuccinimide ring can be hydrolyzed under controlled conditions (e.g., slightly elevated pH or temperature) to form a stable ring-opened structure that is not susceptible to thiol exchange. |

| Thiazine (B8601807) Rearrangement | For peptides or proteins with an N-terminal cysteine, the conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[2] | Perform the conjugation at a lower pH (e.g., 6.5) to minimize this side reaction.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Crosslinking Two Thiol-Containing Proteins

This protocol describes a general procedure for crosslinking two different proteins, each containing at least one accessible cysteine residue.

Materials:

-

Protein A (with free thiol)

-

Protein B (with free thiol)

-

Bis-Maleimide-PEG5

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA. Degas the buffer before use.

-

Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column for purification.

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to expose thiols, treat with a 10-fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

-

Crosslinking Reaction:

-

Combine Protein A and Protein B in the desired stoichiometric ratio in the conjugation buffer.

-

Add the this compound stock solution to the protein mixture to achieve the desired final molar excess of the crosslinker (e.g., 10-fold molar excess over the total thiol concentration). The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration that is in large excess to the initial amount of this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Crosslinked Product:

-

Purify the crosslinked conjugate from unreacted proteins, excess crosslinker, and quenching reagent using a size-exclusion chromatography (SEC) column.

-

-

Analysis:

-

Analyze the purified fractions by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.

-

Confirm the identity and purity of the crosslinked product by mass spectrometry.

-

Quantification of Conjugation Efficiency using Ellman's Reagent

This protocol allows for the determination of the number of free thiols before and after conjugation to estimate the efficiency of the reaction.

Materials:

-

Protein samples (before and after conjugation)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0)

-

Reaction Buffer (0.1 M phosphate buffer, pH 8.0)

-

Cysteine solution of known concentrations for standard curve.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of cysteine standards of known concentrations in the reaction buffer.

-

To a set volume of each standard, add a small volume of the Ellman's Reagent solution.

-

Measure the absorbance at 412 nm.

-

Plot the absorbance versus the cysteine concentration to generate a standard curve.

-

-

Sample Measurement:

-

Dilute the protein samples (before and after conjugation) in the reaction buffer.

-

To the same volume as the standards, add the same volume of Ellman's Reagent solution.

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Use the standard curve to determine the concentration of free thiols in your "before" and "after" conjugation samples.

-

The conjugation efficiency can be estimated by the decrease in the concentration of free thiols.

-

Visualizations

Experimental Workflow for Protein Crosslinking

Caption: Workflow for crosslinking two thiol-containing proteins with this compound.

Signaling Pathway Application: Probing Protein-Protein Interactions in a Kinase Cascade

This compound can be a valuable tool to study transient or weak protein-protein interactions within signaling pathways. By introducing cysteine mutations at specific locations in interacting proteins, one can use this compound to covalently trap the interaction for subsequent analysis. For example, in a generic MAP kinase cascade, one could probe the interaction between a MAP Kinase Kinase (MEK) and its substrate, a MAP Kinase (ERK).

Caption: Using this compound to study the interaction between MEK and ERK in a kinase cascade.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-Maleimide-PEG5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a homobifunctional crosslinker pivotal in bioconjugation. Understanding and optimizing the aqueous solubility of this reagent is critical for the successful development of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced biotherapeutics. This document provides a comprehensive overview of the factors influencing its solubility, methodologies for its determination, and practical guidance for its use in aqueous buffer systems.

Understanding the Solubility of PEGylated Compounds

Polyethylene glycol (PEG) is renowned for its ability to confer hydrophilicity to molecules. The incorporation of a PEG5 spacer in the Bis-Maleimide linker is intentionally designed to enhance its solubility in aqueous media.[1][2][3] Generally, PEGs are highly soluble in water and common aqueous buffers such as Phosphate-Buffered Saline (PBS).[4] This property is crucial as most bioconjugation reactions are performed in aqueous environments to maintain the native conformation and activity of biomolecules like proteins and antibodies.

Factors Influencing the Solubility of this compound

The dissolution of this compound in an aqueous buffer is a dynamic process governed by a range of physicochemical parameters. A thorough understanding of these factors is essential for optimizing conjugation protocols and ensuring reproducible results.

References

An In-Depth Technical Guide to Bis-Mal-PEG5: A Homobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bis-Mal-PEG5 is a homobifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the molecular weight, formula, and physicochemical properties of this compound. It details a general experimental protocol for its application in PROTAC synthesis and illustrates the targeted degradation pathway of Bromodomain-containing protein 4 (BRD4), a key target in oncology research.

Physicochemical and Technical Properties

The properties of this compound are summarized in the table below, compiled from various chemical suppliers. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.

| Property | Value | Source |

| Molecular Weight | 582.60 g/mol | MedchemExpress[1] |

| Chemical Formula | C₂₆H₃₈N₄O₁₁ | MedchemExpress |

| Purity | Typically ≥98% | BroadPharm[2][3] |

| Appearance | White to off-white solid | Inferred from similar PEG compounds |

| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm[2] |

| Storage Conditions | Store at -20°C for long-term stability | MedchemExpress, BroadPharm[1][2][3] |

| Reactive Groups | Maleimide (B117702) (at both ends) | |

| Reactive Towards | Sulfhydryl groups (thiols) |

Application in PROTAC Synthesis: A General Protocol

This compound serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The dual maleimide groups react specifically with free thiol groups, commonly found in cysteine residues of proteins or engineered into ligands. The following is a generalized protocol for the synthesis of a PROTAC using this compound.

Materials:

-

POI ligand with a free thiol group

-

E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands) with a free thiol group

-

This compound

-

Anhydrous, amine-free solvents (e.g., DMF or DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4)

-

Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced.

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Analytical equipment for purification and characterization (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Preparation of Ligands: Ensure both the POI ligand and the E3 ligase ligand are purified and possess a free thiol group for conjugation. If necessary, previously protected thiol groups should be deprotected.

-

Reaction Setup: Dissolve a 1:1 molar ratio of the POI ligand and the E3 ligase ligand in the chosen reaction buffer.

-

Linker Addition: Dissolve this compound in a compatible anhydrous solvent (like DMF or DMSO) and add it to the ligand mixture. A slight molar excess of the linker may be used to ensure complete conjugation of the ligands.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by HPLC or LC-MS.

-

Quenching: Once the reaction is complete, add a quenching reagent to react with any unreacted maleimide groups on the linker.

-

Purification: Purify the resulting PROTAC molecule using preparative HPLC to remove unreacted ligands, linker, and any side products.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS to verify the molecular weight and NMR for structural confirmation.

Targeted Protein Degradation Pathway: The BRD4 Example

PROTACs synthesized with linkers like this compound have been effectively used to target the degradation of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a key regulator of oncogene expression and is a prominent target in cancer therapy. The degradation of BRD4 via a PROTAC disrupts downstream signaling pathways that promote cell proliferation.

The logical workflow for BRD4 degradation by a PROTAC is as follows: The PROTAC, consisting of a BRD4 ligand and an E3 ligase ligand connected by the this compound linker, enters the cell. Inside the cell, it forms a ternary complex with BRD4 and an E3 ubiquitin ligase (commonly Cereblon or VHL). This proximity, induced by the PROTAC, allows the E3 ligase to polyubiquitinate BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process effectively removes BRD4 from the cell, leading to the downregulation of its target genes, such as c-Myc, and subsequently inhibiting cancer cell growth.

Conclusion

This compound is a valuable tool in the development of PROTACs, offering a reliable method for linking targeting and E3 ligase-recruiting moieties. Its defined length and hydrophilic nature contribute to the favorable pharmacokinetic properties of the resulting degraders. The successful application of such linkers in targeting proteins like BRD4 underscores the potential of the PROTAC technology in developing novel therapeutics for cancer and other diseases. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Spectroscopic Characterization of Bis-Maleimide-PEG5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a homobifunctional crosslinker crucial in bioconjugation and drug development.[1][2] The information herein is intended to assist researchers in the characterization and quality control of this compound and its conjugates. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy, along with detailed experimental protocols for acquiring these data.

Introduction to this compound

This compound is a crosslinking reagent featuring two maleimide (B117702) groups at each end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide moieties react specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides, to form stable thioether bonds.[2] This reactivity, combined with the hydrophilic and flexible nature of the PEG chain, makes this compound a valuable tool for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] Accurate characterization of this linker is paramount to ensure the quality, consistency, and efficacy of the final bioconjugate.

Spectroscopic Properties

The following sections summarize the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound and confirming the presence of both the maleimide and PEG components.[3][4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Maleimide Protons (HC=CH) | ~6.7-6.8 (singlet) | ~134 |

| PEG Backbone (-CH₂CH₂O-) | ~3.5-3.7 (multiplet) | ~70 |

| Methylene adjacent to N | ~3.8 | Not specified |

| Methylene adjacent to ether | ~3.6 | Not specified |

| Maleimide Carbonyl (C=O) | Not applicable | ~170 |

Note: Predicted chemical shifts are based on data for similar maleimide and PEG-containing compounds and may vary slightly depending on the solvent and instrument used.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and purity of this compound.[9][10][11] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[9][10]

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₆H₃₈N₄O₁₁ |

| Average Molecular Weight | 582.60 g/mol |

| Monoisotopic Mass | 582.2541 g/mol |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying maleimide groups and monitoring conjugation reactions. The maleimide group has a characteristic absorbance that diminishes upon reaction with a thiol.[12][13][14]